

# An In-depth Technical Guide to 1,10-Phenanthroline-2-carbonitrile

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## Compound of Interest

Compound Name: 1,10-Phenanthroline-2-carbonitrile

Cat. No.: B170472

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

1,10-Phenanthroline and its derivatives are a class of heterocyclic organic compounds that have garnered significant interest in the fields of coordination chemistry, materials science, and drug development. Their rigid, planar structure and the presence of two nitrogen atoms make them excellent chelating agents for a variety of metal ions. The functionalization of the 1,10-phenanthroline scaffold allows for the fine-tuning of its chemical and physical properties, leading to a wide range of applications. This guide focuses specifically on **1,10-Phenanthroline-2-carbonitrile**, a derivative featuring a nitrile group at the 2-position of the phenanthroline ring system. The introduction of the cyano group can significantly influence the electronic properties, reactivity, and potential biological activity of the molecule.

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known properties of **1,10-Phenanthroline-2-carbonitrile**, with a focus on data and methodologies relevant to researchers and professionals in drug development.

## Chemical Structure and Identification

**1,10-Phenanthroline-2-carbonitrile** is a solid, typically appearing as white to light brown crystals, with a melting point reported to be around 241°C, indicating good thermal stability.<sup>[1]</sup> The core structure consists of a 1,10-phenanthroline ring system with a nitrile (-C≡N) group substituted at the 2-position.

Below is a 2D representation of the chemical structure of **1,10-Phenanthroline-2-carbonitrile**:

2D Structure of **1,10-Phenanthroline-2-carbonitrile**

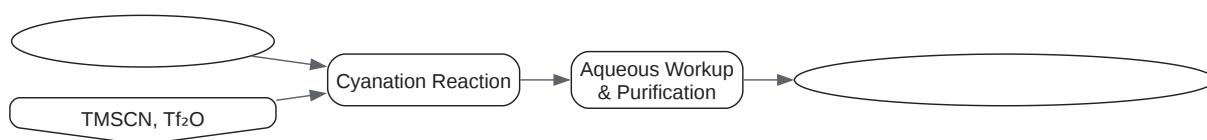
Identifier	Value
IUPAC Name	1,10-phenanthroline-2-carbonitrile
CAS Number	1082-19-5
Molecular Formula	C <sub>13</sub> H <sub>7</sub> N <sub>3</sub>
Molecular Weight	205.22 g/mol
Canonical SMILES	N#CC1=NC2=C3N=CC=CC3=CC=C2C=C1
InChI Key	LSMQCFPLQFCYAW-UHFFFAOYSA-N

## Synthesis

The direct cyanation of the 1,10-phenanthroline ring at the 2-position is challenging due to the high stability of the aromatic system. Therefore, synthetic strategies typically involve the modification of the parent 1,10-phenanthroline molecule.

## General Synthetic Approach

One reported method for the synthesis of 2-cyano-1,10-phenanthroline involves the reaction of 1,10-phenanthroline with trimethylsilyl cyanide (TMSCN) and trifluoromethanesulfonic anhydride (Tf<sub>2</sub>O), followed by an elimination step.[1] While a detailed experimental protocol with specific reaction conditions and yields for this particular transformation is not readily available in the reviewed literature, a general workflow for such a synthesis can be conceptualized.



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Conceptual workflow for the synthesis of **1,10-Phenanthroline-2-carbonitrile**.

Note: This represents a generalized pathway. The actual experimental conditions, including solvent, temperature, reaction time, and purification methods (e.g., chromatography, recrystallization), would need to be optimized for successful synthesis.

## Spectroscopic Characterization (Reference Data)

Specific experimental spectroscopic data (NMR, FTIR, Mass Spectrometry) for **1,10-Phenanthroline-2-carbonitrile** is not widely available in the public domain. Commercial suppliers of this compound may not perform detailed analytical characterization. Therefore, the following sections provide reference data for the parent compound, 1,10-phenanthroline, which can serve as a basis for comparison and aid in the characterization of its 2-carbonitrile derivative.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton ( $^1\text{H}$ ) and carbon-13 ( $^{13}\text{C}$ ) NMR spectra of 1,10-phenanthroline provide characteristic signals for its aromatic protons and carbons. The introduction of a cyano group at the 2-position would be expected to cause significant shifts in the signals of the nearby protons and carbons due to its electron-withdrawing nature.

Reference  $^1\text{H}$  NMR Data for 1,10-Phenanthroline:

Proton	Chemical Shift ( $\delta$ , ppm)
H-2, H-9	~9.18
H-4, H-7	~8.23
H-5, H-6	~7.77
H-3, H-8	~7.62

Note: These are typical values and can vary depending on the solvent and instrument.

Reference  $^{13}\text{C}$  NMR Data for 1,10-Phenanthroline:

Carbon	Chemical Shift ( $\delta$ , ppm)
C-10a, C-10b	~145.8
C-2, C-9	~150.5
C-4, C-7	~136.3
C-4a, C-6a	~129.0
C-5, C-6	~126.6
C-3, C-8	~123.5

Note: These are typical values and can vary depending on the solvent and instrument.

## Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 1,10-phenanthroline is characterized by absorptions corresponding to its aromatic C-H and C=C/C=N stretching and bending vibrations. For **1,10-Phenanthroline-2-carbonitrile**, a key diagnostic peak would be the stretching vibration of the nitrile group ( $\text{-C}\equiv\text{N}$ ), which typically appears in the region of  $2260\text{-}2240\text{ cm}^{-1}$ .

Reference FTIR Data for 1,10-Phenanthroline:

Wavenumber ( $\text{cm}^{-1}$ )	Assignment
3050-3000	Aromatic C-H stretching
1620-1430	Aromatic C=C and C=N stretching
900-675	Aromatic C-H out-of-plane bending

## Mass Spectrometry (MS)

The mass spectrum of **1,10-Phenanthroline-2-carbonitrile** would be expected to show a molecular ion peak ( $[\text{M}]^+$ ) corresponding to its molecular weight.

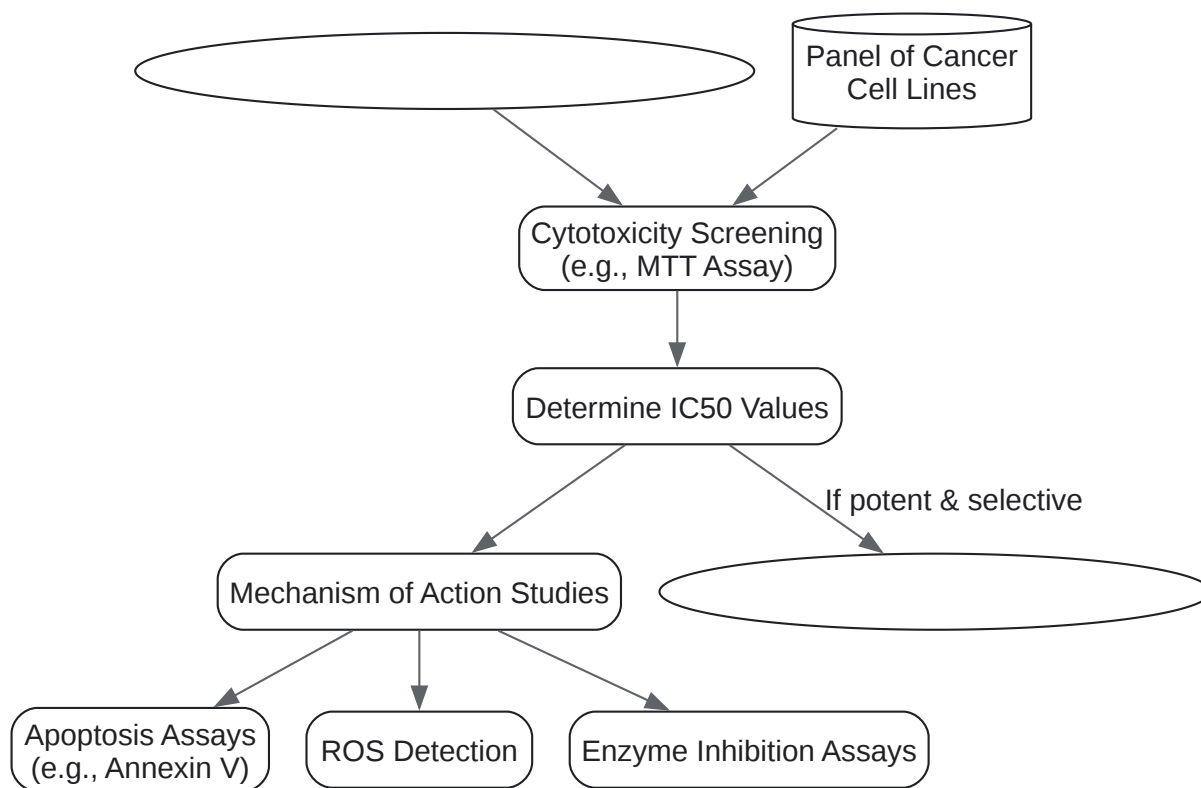
Parameter	Expected Value
Molecular Weight	205.22
Exact Mass	205.0640
Expected [M] <sup>+</sup> Peak (m/z)	~205

## Potential Applications in Research and Drug Development

While specific biological activity data for **1,10-Phenanthroline-2-carbonitrile** is limited, the broader class of 1,10-phenanthroline derivatives has shown promise in various therapeutic areas.

- **Anticancer Activity:** Many 1,10-phenanthroline derivatives and their metal complexes exhibit significant cytotoxic activity against various cancer cell lines.<sup>[2][3][4]</sup> This activity is often attributed to their ability to intercalate into DNA, inhibit enzymes like topoisomerase, or generate reactive oxygen species (ROS).
- **Enzyme Inhibition:** The parent 1,10-phenanthroline is a known inhibitor of metalloenzymes. The introduction of a cyano group could modulate this activity and potentially lead to more specific enzyme inhibitors.
- **Coordination Chemistry:** The nitrile group can participate in coordination to metal centers or be chemically modified to introduce other functional groups, making **1,10-Phenanthroline-2-carbonitrile** a versatile ligand and building block for the synthesis of more complex molecules and metal complexes with potential therapeutic or diagnostic applications.<sup>[1]</sup>

The following diagram illustrates a general workflow for the preliminary biological evaluation of a novel phenanthroline derivative like **1,10-Phenanthroline-2-carbonitrile**.



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Workflow for Biological Evaluation of Phenanthroline Derivatives.

## Conclusion

**1,10-Phenanthroline-2-carbonitrile** is a structurally interesting derivative of the well-studied 1,10-phenanthroline ligand system. While detailed experimental data for this specific compound is currently scarce in publicly accessible literature, its chemical structure suggests potential for a range of applications, particularly in coordination chemistry and as a scaffold for the development of new therapeutic agents. The presence of the nitrile group offers a handle for further chemical modification and is expected to influence its electronic and biological properties. Further research is needed to fully characterize this compound and explore its potential in drug discovery and other scientific disciplines. This guide serves as a foundational resource, compiling the available information and providing a framework for future investigation.

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